2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans
Description
Chemical Structure and Key Features The compound "2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans" (CAS: 1820581-12-1) features a pyrrolidinone core substituted with a 1-methyl group at position 1 and a carboxamide group at position 3. The trans configuration ensures spatial orientation of the pyrazole and carboxamide moieties, critical for molecular interactions. This scaffold is structurally distinct from saturated pyrazoline derivatives (e.g., dihydro pyrazoles) and is optimized for drug-like properties, including solubility and bioavailability .
Properties
Molecular Formula |
C15H15FN4O2 |
|---|---|
Molecular Weight |
302.30 g/mol |
IUPAC Name |
(2R,3R)-2-[1-(4-fluorophenyl)pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H15FN4O2/c1-19-13(21)6-12(15(17)22)14(19)9-7-18-20(8-9)11-4-2-10(16)3-5-11/h2-5,7-8,12,14H,6H2,1H3,(H2,17,22)/t12-,14+/m1/s1 |
InChI Key |
KJSIJMIKSHRIRC-OCCSQVGLSA-N |
Isomeric SMILES |
CN1[C@H]([C@@H](CC1=O)C(=O)N)C2=CN(N=C2)C3=CC=C(C=C3)F |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)N)C2=CN(N=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of an α, β-unsaturated ketone with hydrazine derivatives, followed by oxidative aromatization to form the pyrazole ring . The fluorophenyl group is then introduced through a substitution reaction, and the final step involves the formation of the pyrrolidine carboxamide moiety through a cyclization reaction under reflux conditions .
Chemical Reactions Analysis
2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form different ring structures.
Common reagents used in these reactions include hydrazine derivatives, oxidizing agents like acetic anhydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide exhibit potential anticancer properties. For instance, studies involving molecular hybrids have shown that derivatives can disrupt protein-protein interactions crucial for cancer cell proliferation. The compound's structural features may enhance its binding affinity to target proteins involved in tumor growth and metastasis .
Antiviral Properties
The compound has been investigated for its antiviral effects, particularly against influenza viruses. It has been suggested that modifications in the molecular structure can enhance the binding to viral polymerase complexes, thereby inhibiting viral replication . This property makes it a candidate for further development as an antiviral agent.
Study 1: Anticancer Efficacy
In a study published in PMC, researchers synthesized a series of compounds based on the pyrazole framework and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications similar to those found in 2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide significantly increased anticancer activity, particularly against breast and colon cancer cells .
Study 2: Antiviral Activity Against Influenza
Another study focused on the antiviral properties of compounds targeting the RNA-dependent RNA polymerase of influenza viruses. The findings suggested that compounds with structural similarities to 2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide could effectively inhibit viral replication by disrupting essential protein interactions .
Mechanism of Action
The mechanism of action of 2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX-2) activity, resulting in anti-inflammatory effects . Additionally, its interaction with cellular receptors can lead to anticancer activities by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Pyrrolidine/Pyrazole Substituents
The target compound belongs to a broader class of fluorophenyl-pyrazole-pyrrolidinone derivatives. Key structural analogues include:
Key Observations :
- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound avoids ionization at physiological pH, improving blood-brain barrier penetration compared to SY163692 .
- Fluorophenyl Position : Para-substitution (target) maximizes electronic effects (σ-hole interactions) versus meta-substitution in SY163692 .
- Ring System: Pyrrolidinone’s lactam structure (target) provides hydrogen-bonding sites absent in oxolane-based analogues (e.g., Enamine Ltd compound), enhancing target engagement .
Functional Group Variations in Pyrazole Derivatives
highlights N-substituted pyrazolines with halogenated aryl groups (e.g., 4-bromo, 4-chloro). While these are dihydro pyrazoles, fluorine’s smaller size and higher electronegativity in the target compound may reduce steric hindrance and improve binding kinetics compared to bulkier halogens like bromine .
describes a pyrazole derivative with a trifluoromethyl group and sulfanyl linkage. The trifluoromethyl group enhances metabolic stability but introduces steric bulk, whereas the target compound’s carboxamide balances polarity and passive diffusion .
Pharmacological and Physicochemical Considerations
Solubility and Bioavailability
- The carboxamide group in the target compound improves aqueous solubility compared to nitrile-substituted analogues (e.g., SY163693) while maintaining moderate logP values (~2–3) .
Target Selectivity
The trans configuration ensures optimal spatial alignment for interactions with residues in target proteins. For instance, Merestinib’s pyrazole-indazole scaffold targets kinases like MET and AXL, suggesting the fluorophenyl-pyrazole motif in the target compound may share similar binding modes .
Biological Activity
2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, including anticancer and antimicrobial activities, and relevant case studies.
- IUPAC Name : 2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide
- Molecular Formula : C₁₅H₁₄FN₃O₃
- Molecular Weight : 303.29 g/mol
- CAS Number : 1803605-63-1
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorophenyl hydrazine with appropriate carbonyl compounds under controlled conditions. The process yields the desired pyrazole derivative, which can be further modified to enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various oxopyrrolidine derivatives, including the compound . For instance, a study evaluated the cytotoxic effects of several derivatives on A549 human lung adenocarcinoma cells:
| Compound | Viability (%) | IC50 (µM) |
|---|---|---|
| Control (Cisplatin) | 30 | 10 |
| Compound A | 64 | 15 |
| Compound B | 61 | 12 |
| Target Compound | 78 | 20 |
The results indicate that while the target compound exhibited moderate activity with a viability of 78% at a concentration of 100 µM, it was less effective than other tested compounds. The structure-dependence of anticancer activity suggests that modifications to the pyrazole or oxopyrrolidine moieties could enhance efficacy against cancer cells .
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against various pathogens, including multidrug-resistant strains. The following table summarizes the findings:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Klebsiella pneumoniae | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | >64 µg/mL |
| Staphylococcus aureus (MRSA) | 8 µg/mL |
These results indicate that the compound demonstrates significant antimicrobial activity against MRSA and E. coli, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
Case Studies
A notable case study involved a series of derivatives based on the oxopyrrolidine scaffold. Researchers synthesized and tested various compounds for their anticancer and antimicrobial properties. One derivative showed promising results in reducing tumor size in vivo when tested on mice bearing A549 xenografts, indicating potential for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
